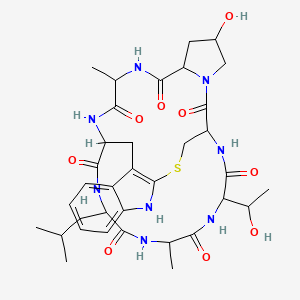
Leu-phalloidin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Leu-phalloidin is a phallotoxin.
科学的研究の応用
Microscopy and Imaging Applications
Leu-phalloidin is widely used in fluorescence microscopy to visualize actin filaments within cells. Its specific binding to F-actin allows researchers to obtain high-resolution images of the cytoskeleton, facilitating the study of cellular structures and dynamics.
Key Features:
- Fluorescent Labeling: this compound can be conjugated with various fluorescent dyes, enabling detailed imaging of actin networks in both fixed and live cells. This is crucial for understanding cellular processes such as motility, division, and intracellular transport .
- High Resolution: Due to its small size compared to antibodies, this compound provides denser labeling of actin filaments, resulting in clearer images at higher resolutions .
Cell Biology Research
This compound plays a significant role in cell biology research by enabling the analysis of actin dynamics during various cellular processes.
Applications:
- Cell Migration Studies: Researchers utilize this compound to investigate the role of actin in cell migration. By visualizing changes in actin filament organization during migration, insights into cancer metastasis and wound healing can be gained .
- Cell Division Analysis: this compound is employed to study the reorganization of the cytoskeleton during mitosis. Understanding how actin contributes to cell division can reveal potential targets for cancer therapies .
Toxicology Studies
While this compound is an effective tool for studying actin dynamics, it is essential to note its toxic effects on cells. Research has shown that treatment with phalloidins can lead to significant cytotoxicity, influencing experimental outcomes.
Implications:
- Cell Viability Assessments: Researchers must carefully assess cell viability when using this compound in experiments. The compound can alter actin distribution and affect cell motility, which may confound results if not properly controlled .
Case Studies Highlighting Applications
Several case studies illustrate the practical applications of this compound in research:
Case Study 1: Actin Dynamics in Cancer Cells
- Objective: To examine how actin filament reorganization contributes to cancer cell invasion.
- Methodology: Cancer cells were treated with this compound conjugated with a fluorescent dye. Microscopy was used to visualize changes in actin structure during invasion assays.
- Findings: The study revealed that specific alterations in actin organization correlated with increased invasive behavior, suggesting potential therapeutic targets for inhibiting metastasis.
Case Study 2: Role of Actin in Neuronal Development
- Objective: To investigate the role of actin dynamics in neuronal growth cone movement.
- Methodology: Neurons were labeled with this compound to visualize actin filaments during growth cone navigation.
- Findings: The results demonstrated that localized actin polymerization was crucial for directional growth cone movement, providing insights into neural development processes.
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Implications |
|---|---|---|
| Microscopy | Visualization of F-actin structures | High-resolution imaging aids in understanding cytoskeletal dynamics |
| Cell Migration | Studying actin's role in cell movement | Insights into cancer metastasis and wound healing |
| Cell Division | Analyzing cytoskeletal changes during mitosis | Potential targets for cancer therapies |
| Toxicology | Assessing cytotoxic effects on treated cells | Importance of viability assessments |
特性
CAS番号 |
65986-99-4 |
|---|---|
分子式 |
C35H48N8O9S |
分子量 |
756.9 g/mol |
IUPAC名 |
18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-28-(2-methylpropyl)-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone |
InChI |
InChI=1S/C35H48N8O9S/c1-15(2)10-23-30(48)36-17(4)29(47)42-27(18(5)44)33(51)40-25-14-53-34-21(20-8-6-7-9-22(20)41-34)12-24(31(49)39-23)38-28(46)16(3)37-32(50)26-11-19(45)13-43(26)35(25)52/h6-9,15-19,23-27,41,44-45H,10-14H2,1-5H3,(H,36,48)(H,37,50)(H,38,46)(H,39,49)(H,40,51)(H,42,47) |
InChIキー |
DJCBRMHVPLXXAY-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)C)C)C(C)O |
正規SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)C)C)C(C)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Leu-phalloidin; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















